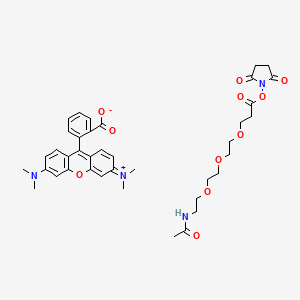
Tamra-peg3-nhs
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tamra-peg3-nhs: is a fluorescent dye derivative of tetramethylrhodamine (TAMRA) containing three polyethylene glycol (PEG) units. This compound is widely used in biochemical and biomedical research due to its ability to form stable ester bonds with primary amines, making it an excellent tool for labeling and tracking biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tamra-peg3-nhs is synthesized by reacting TAMRA with a PEG linker and an N-hydroxysuccinimide (NHS) ester. The reaction typically involves the following steps:
Activation of TAMRA: TAMRA is first activated by reacting with a PEG linker, forming a TAMRA-PEG intermediate.
Formation of NHS Ester: The TAMRA-PEG intermediate is then reacted with NHS to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Tamra-peg3-nhs primarily undergoes substitution reactions, where the NHS ester reacts with primary amines to form stable amide bonds. This reaction is highly efficient and specific, making it ideal for labeling proteins, peptides, and other biomolecules.
Common Reagents and Conditions:
Reagents: Primary amines, such as those found in proteins and peptides.
Major Products: The major product of the reaction is a labeled biomolecule, where the this compound dye is covalently attached to the target molecule through an amide bond .
Scientific Research Applications
Tamra-peg3-nhs has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling and tracking cells and biomolecules.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of biosensors and other analytical tools
Mechanism of Action
The mechanism of action of Tamra-peg3-nhs involves the formation of a stable amide bond between the NHS ester and primary amines. This covalent attachment allows the fluorescent dye to be permanently linked to the target molecule, enabling its detection and tracking. The PEG linker provides flexibility and reduces steric hindrance, enhancing the efficiency of the labeling process .
Comparison with Similar Compounds
BDP TMR NHS Ester: Another fluorescent dye used for labeling biomolecules, similar in structure and function to Tamra-peg3-nhs.
TAMRA-PEG3-N3: A click chemistry linker containing a TAMRA group and a terminal azide group, used for bio-conjugation.
Uniqueness: this compound is unique due to its combination of a TAMRA dye, a PEG linker, and an NHS ester. This combination provides high specificity, efficiency, and stability in labeling reactions, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C39H46N4O11 |
|---|---|
Molecular Weight |
746.8 g/mol |
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2-acetamidoethoxy)ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C24H22N2O3.C15H24N2O8/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-12(18)16-5-7-23-9-11-24-10-8-22-6-4-15(21)25-17-13(19)2-3-14(17)20/h5-14H,1-4H3;2-11H2,1H3,(H,16,18) |
InChI Key |
OZCRARNINACCEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12366931.png)
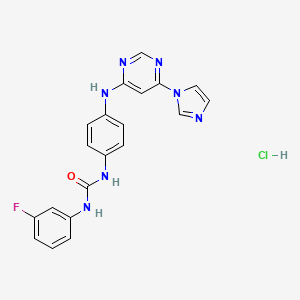
![(3S)-3-(1H-benzimidazol-2-ylamino)-N-(cyanomethyl)-N-methyl-3-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B12366938.png)
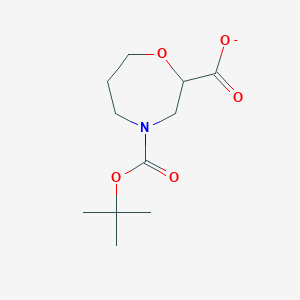

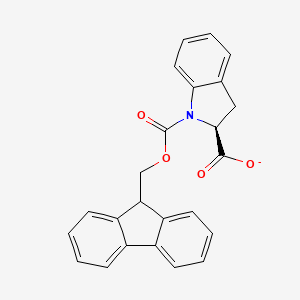
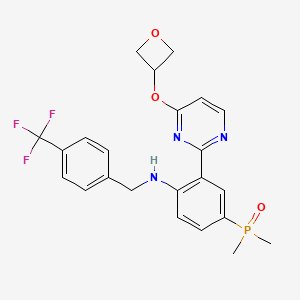
![4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-benzoic acid](/img/structure/B12366966.png)
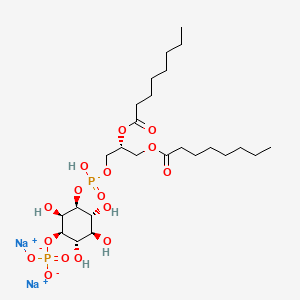

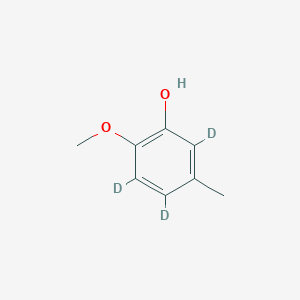
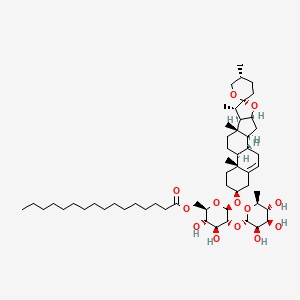

![N-(3-chloro-4-fluorophenyl)-1-[2-(3-methylphenyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B12367007.png)
